molecular formula C17H26O2 B008563 Coralloidin A CAS No. 105708-62-1

Coralloidin A

Cat. No. B008563
M. Wt: 262.4 g/mol
InChI Key: YHLAHQMPSSWXLH-CSMYWGQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coralloidin A is a natural product that has been isolated from the marine sponge, Spongia sp. It belongs to the class of compounds known as macrolides and has been found to exhibit a range of biological activities. The compound has been the subject of extensive research due to its potential therapeutic applications.

Scientific Research Applications

1. Novel Eudesmane Sesquiterpenoids in Mediterranean Alcyonacean

Research by D'Ambrosio, Guerriero, and Pietra (1987) identified novel eudesmane sesquiterpenoids in the Mediterranean alcyonacean Alcyonium coralloides. These findings contribute to our understanding of the chemical diversity and potential biological activities of compounds in marine organisms (D'Ambrosio, Guerriero, & Pietra, 1987).

2. Genome Sequencing of Hericium coralloides

Zhang et al. (2022) conducted genome sequencing of Hericium coralloides, revealing its potential for treating diseases such as cardiovascular disorders and cancers. This research opens avenues for further investigations into bioactivity and evolutionary events of this species (Zhang et al., 2022).

3. Insights into Coral Microbiome

Bourne, Morrow, and Webster (2016) explored the coral microbiome, emphasizing its role in coral health and resilience. Understanding the coral microbiome can advance knowledge in coral biology and conservation (Bourne, Morrow, & Webster, 2016).

4. Application of CORAL Software in Modeling Cytotoxicity

Toropov et al. (2012) demonstrated the use of CORAL software to model cytotoxicity of metal oxide nanoparticles, contributing to a better understanding of environmental and biological interactions of these materials (Toropov et al., 2012).

5. Genomic and Microarray Approaches in Coral Reef Conservation

Forêt et al. (2007) highlighted the use of DNA microarrays and comparative genomics in coral reef conservation, offering insights into the biology and stress responses of coral reef organisms (Forêt et al., 2007).

6. Fabrication of Coral-Like Superhydrophobic Coating

Zhang et al. (2012) developed a superhydrophobic coating with a coralloid structure for water-oil separation, demonstrating the potential industrial applications of coral-inspired materials (Zhang et al., 2012).

7. Genome Sequencing and Analysis of Corallococcus spp.

Livingstone, Morphew, and Whitworth (2018) sequenced the genomes of Corallococcus spp. to investigate the genomic basis of predation, providing insights into the diversity and evolution of these organisms (Livingstone, Morphew, & Whitworth, 2018).

8. Corallorazines from Myxobacterium Corallococcus coralloides

Schmitz et al. (2014) isolated novel compounds, corallorazines, from the myxobacterium Corallococcus coralloides, contributing to the discovery of new antibiotics (Schmitz et al., 2014).

9. Molecular Tools for Coral Reef Restoration

Parkinson et al. (2018) discussed the use of molecular tools, such as biomarkers, in coral reef restoration, providing a framework to enhance coral conservation practices (Parkinson et al., 2018).

10. Corals and Their Potential Applications in Integrative Medicine

Cooper, Hirabayashi, Strychar, and Sammarco (2014) reviewed the therapeutic benefits derived from corals, highlighting their potential in anti-inflammatory, anticancer, bone repair, and neurological applications (Cooper, Hirabayashi, Strychar, & Sammarco, 2014).

properties

CAS RN

105708-62-1

Product Name

Coralloidin A

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(2R,5R,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,5,6,7,8-hexahydronaphthalen-2-yl] acetate

InChI

InChI=1S/C17H26O2/c1-11(2)14-9-15-12(3)7-6-8-17(15,5)10-16(14)19-13(4)18/h9,12,16H,6-8,10H2,1-5H3/t12-,16-,17-/m1/s1

InChI Key

YHLAHQMPSSWXLH-CSMYWGQOSA-N

Isomeric SMILES

C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)[C@@H](C2)OC(=O)C)C

SMILES

CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C

Canonical SMILES

CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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